Methyl 3-ethylpicolinate
Description
Methyl 3-ethylpicolinate (CAS: 1150617-86-9) is a pyridine derivative characterized by a methyl ester group at the carboxyl position and an ethyl substituent at the 3-position of the pyridine ring.
Properties
CAS No. |
1150617-86-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 3-ethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-3-7-5-4-6-10-8(7)9(11)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
WFNCZUIGZZVNKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
Methyl 3-ethylpicolinate undergoes hydrolysis under acidic or basic conditions to yield 3-ethylpicolinic acid. This reaction is critical for accessing carboxylic acid derivatives for further functionalization.
| Conditions | Catalyst/Reagent | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (H₂SO₄, reflux) | H₂O | 3-Ethylpicolinic acid + MeOH | Not reported | |
| Basic (NaOH, aqueous) | NaOH | 3-Ethylpicolinate salt + MeOH | Not reported |
Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the ester (SN2 pathway).
Oxidation to N-Oxide
The pyridine ring undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to form the corresponding N-oxide. This modification enhances electrophilicity for subsequent reactions.
| Conditions | Reagent | Products | Yield | Source |
|---|---|---|---|---|
| Dichloromethane, 0–20°C | mCPBA (2 equiv) | Methyl 3-ethylpyridine-1-oxide-2-carboxylate | 79–98% |
This reaction proceeds via electrophilic attack of the peracid on the pyridine nitrogen, forming a transient oxaziridine intermediate that rearranges to the N-oxide .
Bromination
Radical bromination at the ethyl side chain can occur under specific conditions, though direct evidence for 3-ethylpicolinate is limited. Analogous reactions for methyl 3-methylpicolinate suggest feasibility:
| Conditions | Reagent | Products | Yield | Source |
|---|---|---|---|---|
| CCl₄, 90°C, AIBN initiator | N-Bromosuccinimide (NBS) | Methyl 3-(bromoethyl)picolinate | 80.6%* |
*Reported for methyl 3-methylpicolinate. Ethyl derivatives may require adjusted conditions due to increased steric hindrance .
Transesterification
The methyl ester group participates in transesterification with alcohols under acid catalysis, enabling ester interchange.
| Conditions | Reagent | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (H⁺), reflux | R-OH (e.g., ethanol) | Ethyl 3-ethylpicolinate + MeOH | Not reported |
This reaction leverages the equilibrium between esters and alcohols, driven by Le Chatelier’s principle.
Nucleophilic Substitution
The ester carbonyl is susceptible to nucleophilic attack. For example, aminolysis with ammonia or amines generates amides:
| Conditions | Reagent | Products | Yield | Source |
|---|---|---|---|---|
| Anhydrous, base (e.g., Et₃N) | NH₃ or RNH₂ | 3-Ethylpicolinamide + MeOH | Not reported |
Decarboxylation Pathways
While this compound itself does not decarboxylate, hydrolysis to 3-ethylpicolinic acid enables thermal decarboxylation. Studies on related 3-substituted picolinic acids (e.g., 3-methyl) show decarboxylation rates depend on pH and substituent electronic effects .
| Conditions | Substrate | Products | Rate Constant (s⁻¹) | Source |
|---|---|---|---|---|
| 150°C, pH 7–9 | 3-Ethylpicolinic acid* | 3-Ethylpyridine + CO₂ | ~5 × 10⁻⁶ (estimated) |
*Derived from this compound hydrolysis. Rate constants extrapolated from 3-methylpicolinic acid data .
Key Mechanistic Notes:
-
Electronic Effects : The electron-withdrawing pyridine ring enhances ester carbonyl electrophilicity, accelerating hydrolysis and nucleophilic substitutions.
-
Steric Effects : The 3-ethyl group may hinder reactions at the ortho position compared to smaller substituents (e.g., methyl) .
-
Solvent Influence : Polar aprotic solvents (e.g., DCM) favor oxidation and substitution by stabilizing charged intermediates .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among Methyl 3-ethylpicolinate and related compounds:
*Calculated based on structural similarity to Ethyl 3-methylpicolinate.
Physicochemical Properties
- This compound : Data unavailable in evidence; inferred properties (e.g., moderate polarity due to ester and ethyl groups) align with analogs like Ethyl 3-methylpicolinate.
- Ethyl 3-methylpicolinate : Similar molecular weight to this compound; ester group influences solubility and volatility .
- Methyl 3-amino-6-methoxypicolinate: Polar functional groups (amino, methoxy) increase hydrophilicity compared to non-polar substituents like ethyl .
Q & A
Q. What are the established synthetic routes for Methyl 3-ethylpicolinate, and how can their efficiency be systematically compared?
Methodological Answer:
- Compare routes such as esterification of 3-ethylpicolinic acid, alkylation of picolinate derivatives, or catalytic cross-coupling reactions.
- Evaluate efficiency using metrics: yield, purity (HPLC), reaction time, and catalyst turnover.
- Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading) and validate reproducibility .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be reported?
Methodological Answer:
- NMR : Report H and C chemical shifts, coupling constants, and integration ratios to confirm structure and purity.
- IR : Highlight carbonyl (C=O) and aromatic stretching frequencies.
- Mass Spectrometry (MS) : Provide molecular ion peaks and fragmentation patterns.
- HPLC : Include retention times and purity percentages under standardized conditions .
Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?
Methodological Answer:
Q. What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
- Use as a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents).
- Design structure-activity relationship (SAR) studies by modifying the ethyl or ester groups.
- Validate bioactivity through in vitro assays (e.g., IC determination) with appropriate positive/negative controls .
Advanced Research Questions
Q. How can contradictory reports on this compound’s reactivity under acidic conditions be resolved?
Methodological Answer:
Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
Q. How should researchers design a study to investigate the compound’s potential as a chiral building block?
Methodological Answer:
Q. What analytical approaches reconcile discrepancies in reported 13^{13}13C NMR chemical shifts for this compound?
Q. How can the environmental stability of this compound be systematically evaluated for ecological risk assessments?
Methodological Answer:
Q. What methodologies address gaps in understanding the compound’s metabolic pathways in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
